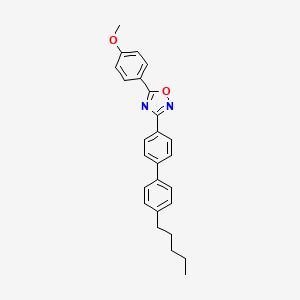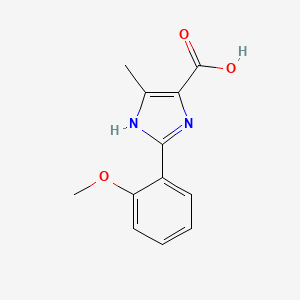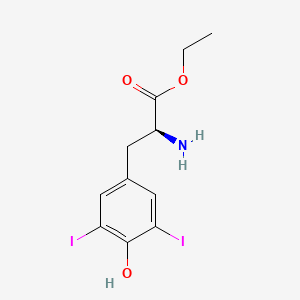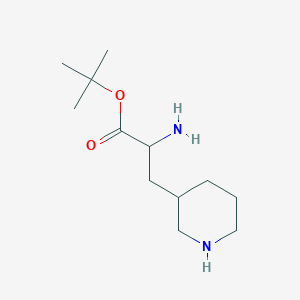![molecular formula C24H22N4O8S2 B12447842 N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)
N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide: is a complex organic compound with a unique structure that includes acetylsulfamoyl and benzene-1,4-dicarboxamide groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-(acetylsulfamoyl)aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylsulfamoyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the acetylsulfamoyl moieties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers. Its unique structure allows for the creation of materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its activity and selectivity.
Industry: In industrial applications, N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide is used in the production of high-performance polymers and as a stabilizer in various formulations.
作用機序
The mechanism by which N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The acetylsulfamoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The benzene-1,4-dicarboxamide core provides a rigid structure that can enhance binding affinity and specificity.
類似化合物との比較
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has similar structural features but lacks the acetylsulfamoyl groups.
N,N’-bis(4-nitrophenyl)benzene-1,4-dicarboxamide: This compound contains nitro groups instead of acetylsulfamoyl groups, leading to different chemical properties and reactivity.
Uniqueness: N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide is unique due to the presence of acetylsulfamoyl groups, which provide additional sites for chemical interactions and modifications. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C24H22N4O8S2 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC名 |
1-N,4-N-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H22N4O8S2/c1-15(29)27-37(33,34)21-11-7-19(8-12-21)25-23(31)17-3-5-18(6-4-17)24(32)26-20-9-13-22(14-10-20)38(35,36)28-16(2)30/h3-14H,1-2H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30) |
InChIキー |
JCTPTAVDHVJTPQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447764.png)
![(1R)-1-[(5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B12447777.png)


![ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate](/img/structure/B12447803.png)


![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)
![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)

![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)
